molecular formula C18H22O5 B049306 Erianin CAS No. 95041-90-0

Erianin

Cat. No. B049306
CAS RN: 95041-90-0
M. Wt: 318.4 g/mol
InChI Key: UXDFUVFNIAJEGM-UHFFFAOYSA-N
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Description

Erianin is a natural compound of interest in various scientific studies due to its pharmacological effects and chemical properties. It is the main component of the traditional Chinese medicine Dendrobium and exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and antiangiogenic effects (Yang et al., 2023).

Synthesis Analysis

The synthesis of organic compounds like Erianin can be guided by quantitative structure property/activity relationships (QSP/AR), which predict the compound structure with optimized activity based on a data set of molecular descriptors (MDs). This approach involves both experimental and theoretical MDs to correlate structural parameters with biological activities and physicochemical properties (Sahoo et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of Erianin involves the generation of molecular descriptors (MDs), which are crucial for understanding the relationship between the compound's structure and its physicochemical or biological activities. MDs can be classified into experimental and theoretical types, with the latter including structural and quantum chemical descriptors derived from molecular graphs or the topology of the molecules (Sahoo et al., 2016).

Chemical Reactions and Properties

On-surface synthesis provides insights into the chemical reactions and properties of compounds like Erianin. This method has demonstrated the potential for creating new organic materials through chemical reactions directly on surfaces, offering control over the reaction products, kinetics, and yield. Such control is pivotal for understanding the chemical properties of Erianin and its derivatives (Clair & de Oteyza, 2019).

Physical Properties Analysis

The study of mechanochemical (MC) syntheses of functional materials, including those related to Erianin, highlights the importance of the physical properties of the reactants. MC reactions depend on material functions such as Gibbs free energy change of formation, showing how the physical characteristics of starting materials influence the synthesis process and the properties of the final compounds (Zhang & Saito, 2012).

Chemical Properties Analysis

The chemical properties of Erianin can be influenced by its synthesis methods and the structural chemistry of its components. For instance, the hydrothermal synthesis of zeolites, a process related to the formation of complex molecular structures, outlines the significance of understanding reaction mechanisms, which can be applied to the synthesis and analysis of Erianin's chemical properties (Cundy & Cox, 2005).

Scientific Research Applications

  • Bladder Cancer Treatment : Erianin has shown potential in inhibiting bladder cancer cell growth through the mitochondrial apoptosis and JNK pathways, making it a useful candidate for bladder cancer therapy (Zhu et al., 2019).

  • Breast Cancer Therapy : It inhibits the proliferation of T47D cells (ER positive breast cancer cells) by inducing apoptosis, suppressing cell cycle arrest, and reducing migration (Sun et al., 2016).

  • Lung Cancer Treatment : Erianin inhibits human lung cancer cell growth via the PI3K/Akt/mTOR pathway, suggesting its clinical value in treating lung cancer (Zhang et al., 2021).

  • Metabolic Profiles in Cancer Prevention and Therapy : Its metabolic profiles are crucial for understanding its efficacy and safety in cancer prevention and therapy (Liu et al., 2019).

  • Antitumor and Antiangiogenic Actions : Erianin inhibits endothelial metabolism in a JNK/SAPK-dependent manner, contributing to its antitumor and antiangiogenic actions (Gong et al., 2004).

  • Hepatocellular Carcinoma : It suppresses proliferation, induces apoptosis, and arrests the cell cycle in hepatocellular carcinoma Huh7 cells (Xiaoxia, 2011).

  • Cervical Cancer Therapy : Erianin inhibits HeLa cells by regulating tumor protein p53 and the extracellular signal-regulated kinase signaling pathway, making it a potential drug candidate for cervical cancer (Li et al., 2018).

  • Osteosarcoma Treatment : It induces G2/M-phase arrest, apoptosis, and autophagy in human osteosarcoma cells, suggesting its use in anticancer therapy (Wang et al., 2016).

  • Anti-Inflammatory Activity : Erianin inhibits NLRP3 inflammasome activation and has therapeutic effects on peritonitis, gouty arthritis, and type 2 diabetes (Zhang et al., 2021).

  • Immunotherapy Enhancement : It enhances cytotoxic T lymphocyte activity and inhibits PD-L1-mediated angiogenesis, proliferation, invasion, and migration, potentially improving immunotherapy efficacy (Yang et al., 2020).

  • Neuroblastoma Treatment : Erianin shows potential as a natural, safe, and accessible drug candidate for neuroblastoma treatment by decreasing cell proliferation, invasion, and migration in neuroblastoma cells (Koçoğlu et al., 2023).

  • Bladder Cancer and Ferroptosis : It induces ferroptosis-like cell death and lipid peroxidation in bladder cancer, presenting it as a promising anticancer compound (Xiang et al., 2021).

  • Diabetic Nephropathy Treatment : Erianin protects against high glucose-induced oxidative injury in renal tubular epithelial cells, offering therapeutic targets for diabetic nephropathy (Chen et al., 2019).

  • DNA Damage and Mitosis in Hepatocellular Carcinoma : It induces DNA damage, aberrant mitosis, and hampers tumorigenicity in hepatocellular carcinoma (Dong et al., 2020).

  • Retinal Neoangiogenesis Inhibition : Erianin blocks ERK1/2-mediated HIF-1α activation in retinal endothelial and microglial cells, suppressing VEGF-induced activation of VEGFR2 and its downstream signals, which inhibits retinal neoangiogenesis (Yu et al., 2016).

  • Multiple Signaling Pathways in Antitumor Effects : Erianin's antitumor effects involve multiple signaling pathways, particularly inducing cancer cell apoptosis and modulating ROS/JNK signaling pathways (Zhang et al., 2019).

  • Angiogenesis Inhibition : It has demonstrated potential in inhibiting angiogenesis both in vivo and in vitro (Gong et al., 2004).

  • Cancer-Specific Target Prediction : The therapeutic effects of Erianin on various cancers were investigated, with potential molecular targets predicted based on its molecular structure and cancer-specific pathways (Yan et al., 2022).

  • Pharmacokinetics : Erianin has a short half-life (1.5 hours) and low oral bioavailability (8.7%), important factors in its use as an anti-tumor agent (Yi & Lan, 2020).

Future Directions

Erianin has shown broad-spectrum antitumor effects, and its tumor-suppressive effects have been confirmed in the study of various diseases . Future research could focus on exploring more extensive pharmacological effects and mechanisms, clarifying pharmacokinetics, and synthesizing the derivatives of Erianin .

properties

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDFUVFNIAJEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326751
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erianin

CAS RN

95041-90-0
Record name Erianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95041-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
Y Zhang, Q Zhang, F Wei, N Liu - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… Invasion, migration, and angiogenesis represent emerging targets of erianin and support its … of erianin and to provide a rationale for further exploring the potential application of erianin …
Number of citations: 38 www.ncbi.nlm.nih.gov
YQ Gong, Y Fan, DZ Wu, H Yang, ZB Hu… - European Journal of …, 2004 - Elsevier
… This study evaluated the anti-angiogenic activities of erianin in vivo and in vitro. Erianin, a … Erianin also displayed potent anti-angiogenic activities in vitro: it abrogated spontaneous or …
Number of citations: 155 www.sciencedirect.com
L Ma, M Li, Y Zhang, K Liu - European Journal of Medicinal Chemistry, 2023 - Elsevier
… and SAR of Erianin so far. In this review, we major emphasize Erianin's antitumor mechanism in different types of cancer, and also comprehensively study all Erianin derivatives and …
Number of citations: 1 www.sciencedirect.com
X Zhang, L Hu, S Xu, C Ye, A Chen - Frontiers in Immunology, 2021 - frontiersin.org
Erianin (Eri) is the extract of Dendrobium chrysotoxum Lindl. The NLRP3 inflammasome is a multiprotein complex that plays key roles in a wide variety of chronic inflammation-driven …
Number of citations: 14 www.frontiersin.org
YT Chen, MJ Hsieh, PN Chen, CJ Weng… - The American journal …, 2020 - World Scientific
… of erianin on human oral cancer cell proliferation. Results of the study revealed that treatment with erianin significantly reduced the viability of different OSCC cell lines. Erianin exerted …
Number of citations: 40 www.worldscientific.com
H Zhang, X Xie, G Li, J Chen, M Li, X Xu… - Phytotherapy …, 2021 - Wiley Online Library
… Erianin is a small-molecule compound that is isolated from Dendrobium chrysotoxum … of erianin on lung cancer in terms of cell growth inhibition and the related mechanism. First, erianin …
Number of citations: 23 onlinelibrary.wiley.com
Y Xu, R Fang, J Shao, Z Cai - Bioscience reports, 2021 - portlandpress.com
… whether erianin could regulate cell cycle, we analyzed cell cycle distribution after 24 h erianin treatment at 40, 80, 160 nM by flow cytometry. Cell cycle results showed that erianin could …
Number of citations: 21 portlandpress.com
X Zhang, Y Wang, X Li, A Yang, Z Li, D Wang - Aging (Albany NY), 2019 - ncbi.nlm.nih.gov
In this study, erianin was found to reduce the viability of cancer cells, inhibit their proliferation and migration, induce G2/M phase arrest, enhance cancer cell apoptosis, promote an …
Number of citations: 28 www.ncbi.nlm.nih.gov
Y Wang, F Chu, J Lin, Y Li, N Johnson, J Zhang… - Journal of …, 2021 - Elsevier
… Our results suggest that Erianin may be a promising candidate in the development of prevention and treatment methods for PLGC. This study provided experimental evidence for the …
Number of citations: 52 www.sciencedirect.com
Q Qiao, Y Du, L Xie - Pharmacological Research-Modern Chinese …, 2022 - Elsevier
… erianin from Dendrobium species is limited and unsustainable. The methods of extraction, separation and chemical synthesis of erianin … for artificial synthesis of erianin. In addition, the …
Number of citations: 6 www.sciencedirect.com

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